An In-depth Technical Guide to 5-Aminopentanoic Acid Benzyl Ester Tosylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Aminopentanoic Acid Benzyl Ester Tosylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
5-Aminopentanoic Acid Benzyl Ester Tosylate is a key bifunctional molecule of significant interest in medicinal chemistry and peptide synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly in the development of novel therapeutics. By combining a protected carboxylic acid and a primary amine, this compound serves as a versatile building block for the synthesis of complex molecules, including peptide mimics and ligands for neurotransmitter receptors. This document aims to be an essential resource for researchers leveraging this compound in their scientific endeavors.
Introduction: A Versatile Synthetic Intermediate
5-Aminopentanoic acid, also known as δ-aminovaleric acid, is a naturally occurring non-proteinogenic amino acid and a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its derivatives are, therefore, of considerable interest in neuroscience research and drug discovery for their potential to modulate GABAergic neurotransmission.[2][3] The benzyl ester tosylate salt form of 5-aminopentanoic acid offers two key advantages for chemical synthesis: the benzyl ester provides a robust, yet readily cleavable, protecting group for the carboxylic acid functionality, while the tosylate salt of the amine enhances its stability, crystallinity, and ease of handling compared to the free base.[4][5] This strategic protection scheme makes it an ideal starting material for multi-step syntheses, particularly in peptide chemistry and the development of pharmacologically active agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Aminopentanoic Acid Benzyl Ester Tosylate is fundamental to its effective use in research and development.
Core Chemical Data
| Property | Value | Source(s) |
| CAS Number | 63649-14-9 | [6][7][8][9] |
| Molecular Formula | C₁₉H₂₅NO₅S | [8][10] |
| Molecular Weight | 379.47 g/mol | [8][9] |
| Appearance | White Solid | [10] |
| Solubility | Soluble in dichloromethane and methanol. | |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a defined melting point. | |
| Storage | Store at room temperature in a cool, dry place.[7] Due to the hygroscopic nature of many organic salts, storage in a desiccator or under an inert atmosphere is recommended to prevent water absorption.[11][12][13][14] |
Structural Representation
Caption: Chemical structure of 5-Aminopentanoic Acid Benzyl Ester Tosylate.
Synthesis and Purification
The most prevalent and industrially scalable method for the preparation of amino acid benzyl ester tosylates is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of the amino acid with benzyl alcohol.
Fischer-Speier Esterification: The Underlying Principles
This equilibrium-controlled reaction is driven to completion by the removal of water, a byproduct of the esterification.[4][5] p-Toluenesulfonic acid (p-TsOH) serves a dual role: it acts as the acid catalyst to protonate the carboxylic acid, thereby activating it towards nucleophilic attack by benzyl alcohol, and it forms the tosylate salt with the amino group. The use of a solvent that forms an azeotrope with water, such as toluene or cyclohexane, facilitates water removal via a Dean-Stark apparatus.
Detailed Experimental Protocol: Synthesis
Caption: Generalized workflow for the synthesis of 5-Aminopentanoic Acid Benzyl Ester Tosylate.
Materials:
-
5-Aminopentanoic acid
-
Benzyl alcohol (1.5 - 2.0 equivalents)
-
p-Toluenesulfonic acid monohydrate (1.1 equivalents)
-
Toluene
-
Diethyl ether or heptane (anti-solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add 5-aminopentanoic acid, p-toluenesulfonic acid monohydrate, and toluene.
-
Add benzyl alcohol to the mixture and begin stirring.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until the theoretical amount of water has been collected, and thin-layer chromatography (TLC) indicates the consumption of the starting amino acid.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add an anti-solvent such as diethyl ether or heptane with vigorous stirring to induce precipitation of the product.
-
Continue stirring in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with cold anti-solvent to remove residual benzyl alcohol and other impurities.
-
Dry the product under vacuum to a constant weight.
Purification: Recrystallization
For obtaining high-purity material, recrystallization is the preferred method. A suitable solvent system would typically involve dissolving the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and then allowing it to cool slowly. If necessary, a non-polar anti-solvent can be added to induce crystallization.
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain, the benzyl group, and the tosyl group.
-
δ 7.0-8.0 ppm: Aromatic protons of the benzyl and tosyl groups. The tosyl group will exhibit two doublets in a characteristic AA'BB' pattern. The benzyl group protons will appear as a multiplet.
-
δ ~5.1 ppm: A singlet corresponding to the two benzylic protons (-CH₂-Ph).
-
δ ~2.8-3.0 ppm: A triplet corresponding to the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).
-
δ ~2.3 ppm: A singlet for the methyl protons of the tosyl group.
-
δ ~2.2-2.4 ppm: A triplet for the methylene group adjacent to the carbonyl group (-CH₂-COO-).
-
δ ~1.5-1.8 ppm: Multiplets for the remaining two methylene groups in the pentanoic acid chain.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide further structural confirmation.
-
δ ~173 ppm: Carbonyl carbon of the ester.
-
δ ~125-145 ppm: Aromatic carbons of the benzyl and tosyl groups.
-
δ ~66 ppm: Benzylic carbon (-CH₂-Ph).
-
δ ~30-40 ppm: Methylene carbons of the pentanoic acid chain. The carbon adjacent to the ammonium group will be in this region.
-
δ ~21 ppm: Methyl carbon of the tosyl group.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will display characteristic absorption bands for the key functional groups.
-
~3000-2800 cm⁻¹: C-H stretching vibrations of the aliphatic and aromatic groups.
-
~1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1220 and 1160 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonate group.
-
~1120 cm⁻¹: C-O stretching vibration of the ester.
Reactivity and Stability
The reactivity of 5-Aminopentanoic Acid Benzyl Ester Tosylate is primarily dictated by the ester and the ammonium tosylate functionalities.
Hydrolysis of the Benzyl Ester
The benzyl ester can be cleaved under various conditions to yield the free carboxylic acid.
-
Catalytic Hydrogenolysis: This is a mild and efficient method for deprotection, involving reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is advantageous as it typically does not affect other functional groups.
-
Acidic or Basic Hydrolysis: While effective, these conditions are harsher and may not be suitable for sensitive substrates.
Reactivity of the Ammonium Tosylate
The primary ammonium group is protected as a tosylate salt. To participate in reactions such as amide bond formation, the free amine must be generated by treatment with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Stability
The compound is generally stable under ambient conditions. However, as a tosylate salt, it can be hygroscopic and should be stored in a dry environment.[11][12][13][14] Tosylates are also known to be good leaving groups and can undergo nucleophilic substitution reactions, although the ammonium salt form reduces the nucleophilicity of potential internal nucleophiles.[15][16]
Applications in Research and Drug Development
The unique bifunctional nature of 5-Aminopentanoic Acid Benzyl Ester Tosylate makes it a valuable tool in several areas of chemical and pharmaceutical research.
Peptide Synthesis
This compound is an excellent building block in both solution-phase and solid-phase peptide synthesis (SPPS). The protected amino and carboxyl groups allow for its controlled incorporation into peptide chains.
Workflow for Incorporation into a Peptide Chain:
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